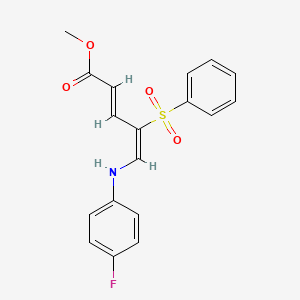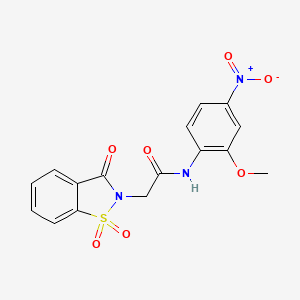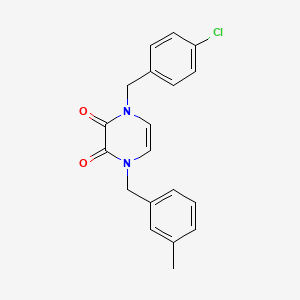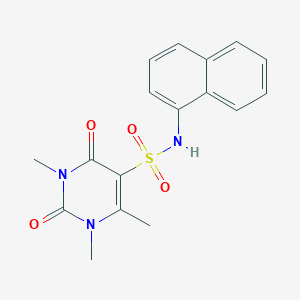
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate, also known as MFAP-1, is a synthetic compound that has shown potential in scientific research. It is a member of the pentadienoate class of compounds and is known for its ability to inhibit the activity of the protein MFAP-1, which is involved in cancer cell growth and invasion. In
Scientific Research Applications
Synthesis of Polymer Electrolytes
In the study by Kim et al. (2011), Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This process facilitates precise control over cation functionality without harmful side reactions, enabling the direct incorporation of guanidinium into stable phenyl rings, underscoring the importance of such chemical structures in polymer electrolyte development (D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011).
Development of Fluorescent Molecular Probes
Diwu et al. (1997) prepared 2,5-Diphenyloxazoles with dimethylamino and sulfonyl groups to create new fluorescent solvatochromic dyes. These compounds exhibit solvent-dependent fluorescence, making them ideal for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Z. Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, R. Haugland, 1997).
Organic Synthesis Methodologies
Flynn et al. (1992) described the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, providing a pathway to annulation products with carbonyl or exo-methylene functionality. This showcases the compound's utility in synthetic organic chemistry, offering a versatile approach for constructing complex molecular architectures (D. Flynn, D. L. Zabrowski, R. Nosal, 1992).
properties
IUPAC Name |
methyl (2E,4E)-4-(benzenesulfonyl)-5-(4-fluoroanilino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-18(21)12-11-17(13-20-15-9-7-14(19)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-13,20H,1H3/b12-11+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUUOLANMDUIAS-AETJLUGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=C\NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea](/img/structure/B2689909.png)
![1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2689913.png)
![4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2689914.png)
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689929.png)
